molecular formula C13H11Cl2N B2860966 (2,3-Dichlorophenyl)(phenyl)methanamine CAS No. 286948-94-5

(2,3-Dichlorophenyl)(phenyl)methanamine

Cat. No.: B2860966
CAS No.: 286948-94-5
M. Wt: 252.14
InChI Key: FFEGYZAUBQOAEH-UHFFFAOYSA-N
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Description

(2,3-Dichlorophenyl)(phenyl)methanamine is a chemical compound that belongs to the family of amphetamines. It is characterized by the presence of two chlorine atoms attached to the benzene ring at the 2 and 3 positions, and a phenyl group attached to the methanamine moiety. This compound has a molecular formula of C13H11Cl2N and a molecular weight of 252.14 g/mol.

Scientific Research Applications

(2,3-Dichlorophenyl)(phenyl)methanamine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichlorophenyl)(phenyl)methanamine can be achieved through several methods. One common approach involves the reaction of 2,3-dichlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichlorophenyl)(phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dichlorophenyl)(phenyl)methanamine: Similar structure with chlorine atoms at the 2 and 4 positions.

    (3,4-Dichlorophenyl)(phenyl)methanamine: Chlorine atoms at the 3 and 4 positions.

    2,3-Dichlorophenylpiperazine: Contains a piperazine ring instead of a methanamine moiety

Uniqueness

(2,3-Dichlorophenyl)(phenyl)methanamine is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at the 2 and 3 positions can affect the compound’s electronic properties and interactions with other molecules .

Properties

IUPAC Name

(2,3-dichlorophenyl)-phenylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8,13H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEGYZAUBQOAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C(=CC=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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